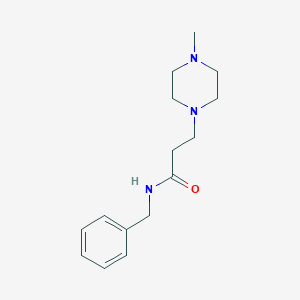
N-benzyl-3-(4-methyl-1-piperazinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-(4-methyl-1-piperazinyl)propanamide, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP has been extensively studied for its potential use in various scientific research applications.
Mechanism of Action
The exact mechanism of action of N-benzyl-3-(4-methyl-1-piperazinyl)propanamide is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor. This leads to an increase in the levels of these neurotransmitters in the brain, which in turn leads to the stimulant effects of N-benzyl-3-(4-methyl-1-piperazinyl)propanamide.
Biochemical and Physiological Effects:
N-benzyl-3-(4-methyl-1-piperazinyl)propanamide has been shown to have various biochemical and physiological effects on the body. It can increase heart rate, blood pressure, and body temperature. It can also cause nausea, vomiting, and headaches. Long-term use of N-benzyl-3-(4-methyl-1-piperazinyl)propanamide can lead to addiction and other adverse health effects.
Advantages and Limitations for Lab Experiments
N-benzyl-3-(4-methyl-1-piperazinyl)propanamide has several advantages for use in lab experiments. It is a synthetic compound, which means it can be easily obtained in its pure form. It also has well-defined chemical properties, which makes it easy to study. However, N-benzyl-3-(4-methyl-1-piperazinyl)propanamide has several limitations as well. It is a psychoactive compound, which means it can be dangerous to handle. It also has several adverse health effects, which limits its use in certain lab experiments.
Future Directions
For the study of N-benzyl-3-(4-methyl-1-piperazinyl)propanamide include the development of new synthetic compounds, the study of the long-term effects of N-benzyl-3-(4-methyl-1-piperazinyl)propanamide, and the potential use of N-benzyl-3-(4-methyl-1-piperazinyl)propanamide in the treatment of certain neurological disorders.
Synthesis Methods
The synthesis of N-benzyl-3-(4-methyl-1-piperazinyl)propanamide involves the condensation of benzylamine and 4-methylpiperazine in the presence of acetic anhydride. The resulting product is then purified through recrystallization to obtain N-benzyl-3-(4-methyl-1-piperazinyl)propanamide in its pure form. The purity of N-benzyl-3-(4-methyl-1-piperazinyl)propanamide is crucial for its use in scientific research applications.
Scientific Research Applications
N-benzyl-3-(4-methyl-1-piperazinyl)propanamide has been studied for its potential use as a psychoactive compound in various scientific research applications. It has been shown to have stimulant properties and can induce feelings of euphoria, alertness, and increased energy levels. N-benzyl-3-(4-methyl-1-piperazinyl)propanamide has also been studied for its potential use in the treatment of certain neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
properties
Product Name |
N-benzyl-3-(4-methyl-1-piperazinyl)propanamide |
|---|---|
Molecular Formula |
C15H23N3O |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
N-benzyl-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C15H23N3O/c1-17-9-11-18(12-10-17)8-7-15(19)16-13-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,16,19) |
InChI Key |
JFIFOZZHMXSOAZ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(3-cyano-6-methyl-2-pyridinyl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B258420.png)

![2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide](/img/structure/B258426.png)
![N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B258427.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B258434.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B258435.png)
![N-[1-(7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]furan-2-carboxamide](/img/structure/B258436.png)

![2-(2,4-dichlorophenoxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B258440.png)
![6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B258442.png)